molecular formula C15H14N2O4S B2585812 (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 886131-64-2

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid

Cat. No.: B2585812
CAS No.: 886131-64-2
M. Wt: 318.35
InChI Key: CWMSPXHRNZJJEX-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid” is a synthetic small molecule featuring a thiazole core substituted with a 4-methoxyphenyl group at position 2. The (Z)-configuration of the α,β-unsaturated ketone (oxobut-2-enoic acid moiety) is critical for its stereochemical and biological properties. This compound is structurally characterized by:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur, which enhances metabolic stability and binding affinity in biological systems.
  • 4-Methoxyphenyl substituent: Aromatic group with a methoxy (-OCH₃) para-substituent, influencing electronic and steric interactions.

Properties

IUPAC Name

(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-9(7-13(18)19)14(20)17-15-16-12(8-22-15)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19)(H,16,17,20)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSPXHRNZJJEX-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.

    Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a Knoevenagel condensation reaction between the thiazole intermediate and a suitable aldehyde, followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butenoic acid moiety, potentially converting it to an alcohol.

    Substitution: The thiazole ring and methoxyphenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

The applications of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid can be categorized into several therapeutic areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains. For instance, thiazole derivatives have been tested against both gram-positive and gram-negative bacteria, demonstrating varying degrees of efficacy. The minimum inhibitory concentrations (MICs) for these compounds often range from 100 to 400 µg/ml, indicating moderate antibacterial activity compared to standard antibiotics .

Antitumor Activity

Thiazole-based compounds have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in various assays. For example, derivatives with thiazole rings have demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 and HepG2. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance antitumor activity .

Anti-inflammatory Effects

Compounds containing thiazole moieties have been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have evaluated the efficacy of thiazole derivatives in clinical and laboratory settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against E. faecalis and other pathogens. The research highlighted the importance of structural modifications in enhancing antibacterial potency .

Case Study 2: Antitumor Screening

In vitro assays using the MTT colorimetric method revealed that certain thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics in some cases .

Mechanism of Action

The mechanism of action of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function, and thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives (Table 1), with key distinctions highlighted below:

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name / ID Key Features Biological Activity / Synthesis Insights References
(Z)-4-((4-(4-Methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid Thiazole with 4-methoxyphenyl; (Z)-enone-carboxylic acid chain. Hypothesized anti-proliferative or enzyme inhibition. N/A
(Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid Acetylphenyl substituent; similar enone-carboxylic acid backbone. Unspecified activity; molecular weight = 247.25 g/mol.
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole with 4-methoxyphenyl; hydrazine side chain. Cardioprotective; superior to Levocarnitine in hypoxia models.
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate Chlorophenyl and sulfamoyl substituents; esterified propanoate chain. Intermediate for hydrazine derivatives; synthetic utility.
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Ethyl-substituted thiazole; benzoic acid terminus. Structural analog with ZINC database entries (e.g., ZINC5603454).

Key Observations :

Carboxylic acid vs. ester/hydrazine: The oxobut-2-enoic acid chain in the target compound may improve solubility and hydrogen-bonding capacity relative to esterified () or hydrazine-linked () derivatives.

Biological Activity :

  • The hydrazine derivative () demonstrates cardioprotective effects , likely due to its ability to modulate smooth muscle response under hypoxia.
  • Chlorophenyl-sulfamoyl analogs () are synthetic intermediates, highlighting the role of sulfonamide groups in prodrug strategies.

Synthetic Methods :

  • The target compound’s synthesis likely parallels routes in , involving coupling of a thiazol-2-amine with an α,β-unsaturated ketone precursor in THF/TBAF.
  • Esterification and hydrazine addition (as in ) are alternative strategies for modifying solubility or bioactivity.

Contradictions and Limitations :

  • focuses on tubulin inhibitors with poly-methoxybenzothiazole substituents, which differ from the target compound’s simpler 4-methoxyphenyl group. This suggests that methoxy positioning significantly alters biological targeting .
  • The cardioprotective activity reported in is specific to hydrazine derivatives, implying that the target compound’s enone-carboxylic acid chain may confer distinct mechanistic pathways.

Biological Activity

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this thiazole derivative, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C1H1O1N1S1\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{S}_1

Research indicates that compounds with thiazole moieties often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The mechanism of action typically involves the modulation of key cellular pathways:

  • PPARγ Agonism : Similar compounds have been shown to act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. For instance, a related phenylthiazole acid exhibited an EC50 of 0.75 μM, comparable to the standard drug rosiglitazone .
  • Tubulin Polymerization Inhibition : Some thiazole derivatives have demonstrated anticancer activity through inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
  • Antioxidant Activity : Thiazole-based compounds have also shown promise as antioxidants, scavenging free radicals and protecting against oxidative stress .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundActivity TypeEC50/IC50 (μM)Reference
4tPPARγ Agonist0.75 ± 0.20
ATCAAAnticancer0.4 - 2.2
Thiazole DerivativeAntioxidantN/A

Case Study 1: Anticancer Activity

In a study evaluating a series of thiazole derivatives against melanoma and prostate cancer cell lines, modifications to the thiazole structure significantly enhanced antiproliferative activity, with IC50 values dropping into the low nM range for some derivatives . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: PPARγ Activation

Another study focused on phenylthiazole acids demonstrated their potential as PPARγ agonists, which are crucial in managing type 2 diabetes and metabolic syndrome. The compound's interaction with the PPARγ active site was confirmed through molecular docking studies, supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole ring formation followed by coupling with a substituted enoic acid. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where thioureas react with α-halo ketones under reflux in ethanol or DMF. Subsequent coupling with a (Z)-configured enoic acid moiety may require palladium-catalyzed cross-coupling or condensation reactions. Key reaction parameters include temperature control (70–100°C), solvent selection (e.g., ethanol for thiourea cyclization), and stoichiometric ratios to avoid side products like E-isomers .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and Z-configuration, with characteristic shifts for the thiazole NH (~δ 12 ppm) and α,β-unsaturated carbonyl groups.
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, especially critical for biological assays.
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., methoxy vs. nitro groups) or stereochemical variations. A systematic approach includes:

  • Comparative SAR Studies : Test analogs with incremental structural changes (e.g., substituents at the 4-methoxyphenyl group) to isolate activity drivers.
  • Computational Modeling : Molecular docking or QSAR analysis to predict binding affinities to targets like kinases or viral proteases.
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC50 measurements in cancer cell lines) to minimize variability .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability.
  • Prodrug Derivatization : Convert the carboxylic acid group to an ester (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance pharmacokinetic profiles .

Q. How does the Z-configuration influence the compound’s biological activity compared to its E-isomer?

  • Methodological Answer : The Z-configuration imposes spatial constraints that affect target binding. For example:

  • X-ray Crystallography : Resolve the crystal structure to compare binding modes with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).
  • Isomer-Specific Assays : Synthesize and test pure Z and E isomers in enzyme inhibition assays (e.g., IC50 differences of >10-fold reported in similar thiazoles ).

Key Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to confirm Z/E isomer ratios during synthesis .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.